1-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)cyclohexane-1-carboxylic acid

Description

Overview of 1-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)cyclohexane-1-carboxylic acid

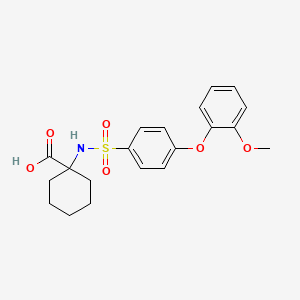

1-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)cyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique molecular architecture that incorporates multiple functional groups within a single structure. The compound possesses the molecular formula C₂₀H₂₃NO₆S and exhibits a molecular weight of 405.46472 grams per mole, reflecting its substantial size and complexity among organic molecules. The Chemical Abstracts Service has assigned this compound the registry number 885268-86-0, providing a standardized identification system for researchers and chemical databases worldwide.

The structural framework of this molecule centers around a cyclohexane ring system that serves as the primary backbone, to which both a carboxylic acid group and a sulfonamide moiety are attached. The sulfonamide portion features a 4-(2-methoxyphenoxy)phenyl substituent, creating a complex aromatic system that extends the molecule's three-dimensional profile and influences its chemical reactivity patterns. The International Union of Pure and Applied Chemistry nomenclature for this compound is 1-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]cyclohexane-1-carboxylic acid, which systematically describes the molecular architecture according to established naming conventions.

The compound's structural complexity is further illustrated through its canonical Simplified Molecular-Input Line-Entry System representation: COc1ccccc1Oc1ccc(cc1)S(=O)(=O)NC1(CCCCC1)C(=O)O. This notation captures the connectivity patterns and stereochemical relationships within the molecule, enabling computational analysis and database searches. The International Chemical Identifier for the compound is InChI=1S/C20H23NO6S/c1-26-17-7-3-4-8-18(17)27-15-9-11-16(12-10-15)28(24,25)21-20(19(22)23)13-5-2-6-14-20/h3-4,7-12,21H,2,5-6,13-14H2,1H3,(H,22,23), providing a comprehensive description of the molecular structure.

Physical and chemical properties of 1-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)cyclohexane-1-carboxylic acid reflect its complex structure and multiple functional groups. The compound exhibits specific topological polar surface area characteristics and logarithmic partition coefficient values that influence its solubility and biological distribution properties. The molecule contains five hydrogen bond acceptors and two hydrogen bond donors, contributing to its potential for intermolecular interactions and biological activity. Seven rotatable bonds within the structure provide conformational flexibility, which may be crucial for binding interactions with biological targets.

Properties

IUPAC Name |

1-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO6S/c1-26-17-7-3-4-8-18(17)27-15-9-11-16(12-10-15)28(24,25)21-20(19(22)23)13-5-2-6-14-20/h3-4,7-12,21H,2,5-6,13-14H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XATZWHDKMQOVQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC3(CCCCC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001146522 | |

| Record name | 1-[[[4-(2-Methoxyphenoxy)phenyl]sulfonyl]amino]cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001146522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885268-86-0 | |

| Record name | 1-[[[4-(2-Methoxyphenoxy)phenyl]sulfonyl]amino]cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885268-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[[[4-(2-Methoxyphenoxy)phenyl]sulfonyl]amino]cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001146522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Synthesis of 4-(2-Methoxyphenoxy)aniline

This step involves nucleophilic aromatic substitution or ether formation, often via Williamson ether synthesis, where 2-methoxyphenol reacts with a suitable halogenated aromatic compound under basic conditions to form the ether linkage. The amino group can be introduced via nitration followed by reduction or directly through amination reactions.

Step 2: Coupling with Cyclohexanecarboxylic Acid Derivatives

The aromatic amine is reacted with cyclohexanecarboxylic acid chloride or an activated ester in the presence of a base such as triethylamine or pyridine. This step forms an amide linkage, anchoring the cyclohexane carboxylic acid moiety to the aromatic ring.

4-(2-Methoxyphenoxy)aniline + cyclohexanecarboxylic acid chloride → amide intermediate

Step 3: Sulfonamide Formation

The amide intermediate is treated with a sulfonyl chloride reagent, such as sulfonyl chloride or a substituted derivative, under basic conditions (e.g., pyridine or triethylamine). This step introduces the sulfonamide group, completing the core structure.

Amide intermediate + sulfonyl chloride → sulfonamide derivative

Purification and Characterization

The final product is purified through recrystallization or chromatographic techniques, such as flash chromatography, to ensure high purity. Characterization involves NMR, IR, and mass spectrometry to confirm structure and purity.

Data Tables and Reaction Conditions

| Step | Reagents | Solvent | Conditions | Notes |

|---|---|---|---|---|

| 1 | 2-Methoxyphenol, halogenated aromatic | Acetone, K2CO3 | Reflux | Williamson ether synthesis |

| 2 | Aromatic amine, cyclohexanecarboxylic acid chloride | Dichloromethane, triethylamine | 0°C to room temp | Amide formation |

| 3 | Amide, sulfonyl chloride | Pyridine | Room temp | Sulfonamide formation |

Research Findings and Optimization

Recent research emphasizes optimizing reaction conditions to maximize yield and purity. For example, controlling temperature during sulfonamide formation reduces side reactions, and using anhydrous conditions prevents hydrolysis of reactive intermediates. Studies also explore alternative coupling agents, such as carbodiimides, to improve efficiency.

Notes on Practical Implementation

- Reaction Monitoring: TLC or HPLC is used to monitor reaction progress.

- Purification: Recrystallization from suitable solvents like ethanol or ethyl acetate is common.

- Yield Optimization: Excess reagents or catalysts, along with controlled temperature, enhance yields.

Chemical Reactions Analysis

Types of Reactions

1-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features several functional groups, including a sulfonamide group, a cyclohexane ring, and a carboxylic acid group. The presence of these groups suggests potential bioactivity and reactivity in synthetic chemistry.

Chemistry

1-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)cyclohexane-1-carboxylic acid serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to undergo various chemical reactions such as oxidation, reduction, and substitution.

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Oxidation | Potassium permanganate | Acidic or basic medium | Sulfonic acids or carboxylic acids |

| Reduction | Lithium aluminum hydride | Anhydrous ether | Amines or alcohols |

| Substitution | Nucleophiles (amines, thiols) | Presence of base | Substituted sulfonamides or thiols |

Biology

The compound is being investigated for its potential as an enzyme inhibitor or receptor modulator. The sulfonamide group can bind to active sites of enzymes, potentially inhibiting their activity.

Case Study: Enzyme Inhibition

- A study explored the inhibition of carbonic anhydrase by sulfonamide derivatives, highlighting the importance of structural modifications in enhancing inhibitory activity.

Medicine

Research indicates that 1-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)cyclohexane-1-carboxylic acid may have therapeutic potential due to its bioactive properties. It is particularly relevant in the development of new pharmaceuticals targeting various diseases.

Potential Therapeutic Areas:

- Antimicrobial agents

- Anti-inflammatory drugs

- Cancer therapeutics

Case Study: Antimicrobial Activity

- Similar compounds have shown significant antibacterial activity against resistant strains of bacteria, suggesting that this compound could be explored for similar applications.

Industry

In industrial applications, this compound can be utilized in the development of new materials and chemical processes. Its ability to undergo various reactions makes it suitable for creating specialized polymers and other materials.

Mechanism of Action

The mechanism of action of 1-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The sulfonamide group can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signaling pathways and exerting biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Substituent-Based Comparison

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The 2-methoxyphenoxy group (electron-donating) in the target compound may improve solubility compared to the trifluoromethyl group (electron-withdrawing) in , which increases lipophilicity.

Analogues with Alternative Functional Groups

Table 2: Functional Group Variations

Key Observations :

Solubility and Stability

- The target compound’s solubility is likely influenced by the polar 2-methoxyphenoxy group, contrasting with the lipophilic trifluoromethyl derivative .

- Storage conditions vary: The target compound’s analog (CAS 885268-80-4) requires storage at -80°C for stability , whereas tert-butyl derivatives may exhibit better shelf-life .

Q & A

Q. What are the optimal synthetic routes for 1-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)cyclohexane-1-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with sulfonamide formation between a cyclohexane-carboxylic acid derivative and a substituted phenylsulfonyl chloride. Key steps include:

- Coupling Reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the sulfonamide and methoxyphenoxy moieties.

- Condition Optimization : Adjusting solvent polarity (e.g., DMF or THF) and temperature (40–60°C) to enhance reaction efficiency.

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the product .

Critical Parameters : Monitor pH during sulfonamide formation to avoid side reactions (e.g., hydrolysis).

Q. What analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the cyclohexane ring conformation, sulfonamide linkage, and methoxyphenoxy substitution patterns. Key signals include aromatic protons (δ 6.8–7.4 ppm) and cyclohexane methylene groups (δ 1.2–2.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS in negative ion mode to verify the molecular formula (e.g., [M-H]⁻ peak).

- X-ray Crystallography : Resolve stereochemical ambiguities in the cyclohexane ring and sulfonamide geometry, if single crystals are obtainable .

Q. How does the compound’s solubility profile impact formulation in biological assays?

Methodological Answer:

- Solubility Testing : Use DMSO as a primary solvent for stock solutions (≤10 mM), followed by dilution in aqueous buffers (e.g., PBS with 0.1% Tween-80).

- Formulation Challenges : The carboxylic acid group enhances water solubility at physiological pH, but the hydrophobic cyclohexane and methoxyphenoxy groups may require surfactants or cyclodextrins for in vivo studies .

- Critical Consideration : Validate solubility via dynamic light scattering (DLS) to detect aggregation in biological media.

Q. What stability considerations are critical for long-term storage?

Methodological Answer:

- Storage Conditions : Store lyophilized powder at –20°C in amber vials to prevent photodegradation of the methoxyphenoxy group.

- Stability Tests : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Hydrolysis of the sulfonamide bond is a key degradation pathway under acidic/basic conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the sulfonamide group’s role in bioactivity?

Methodological Answer:

- Analog Synthesis : Replace the sulfonamide with carboxamide or urea groups to assess hydrogen-bonding contributions.

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., carbonic anhydrase) or receptor-binding studies.

- Data Analysis : Use molecular docking to correlate sulfonamide geometry (e.g., dihedral angles) with activity trends .

Q. What in vivo models are suitable for assessing pharmacokinetics and tissue distribution?

Methodological Answer:

- Rodent Models : Administer the compound intravenously (IV) or orally (PO) to calculate bioavailability (%F).

- Analytical Methods : Use LC-MS/MS to quantify plasma and tissue concentrations. Key parameters include , , and AUC.

- Tissue Penetration : Focus on organs with high sulfonamide-metabolizing enzymes (e.g., liver, kidneys) .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

Methodological Answer:

- Purity Verification : Use orthogonal methods (HPLC, NMR) to confirm compound identity, as impurities from incomplete synthesis (e.g., unreacted sulfonyl chloride) can skew bioactivity .

- Assay Standardization : Compare results under consistent conditions (e.g., pH, temperature, cell lines).

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers due to experimental variability .

Q. How can target engagement be validated in enzyme inhibition assays?

Methodological Answer:

- Kinetic Studies : Measure values via Lineweaver-Burk plots to confirm competitive/non-competitive inhibition.

- Covalent Modification : Use MALDI-TOF to detect covalent adducts between the sulfonamide and active-site residues.

- Negative Controls : Include structurally similar but inactive analogs (e.g., sulfonamide replaced with methyl group) to rule out nonspecific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.